2-Methoxyethyl 2-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate
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Overview
Description
2-Methoxyethyl 2-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate is a complex organic compound with potential applications in various fields, including medical, environmental, and industrial research. This compound is characterized by its unique benzofuran structure, which is a fused ring system containing both benzene and furan rings. The presence of functional groups such as methoxyethyl, methyl, and nitrobenzoyl adds to its chemical diversity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 2-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via an etherification reaction using methoxyethanol and a suitable leaving group.
Attachment of the Nitrobenzoyl Group: The nitrobenzoyl group can be attached through an esterification reaction using 3-nitrobenzoic acid and a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 2-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methoxyethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the nitro group reduced to an amino group.
Substitution: Substituted derivatives with the methoxyethyl group replaced by nucleophiles.
Scientific Research Applications
2-Methoxyethyl 2-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 2-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzofuran core can also interact with enzymes and receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyethyl 2-methyl-5-((3-nitrobenzyl)oxy)benzofuran-3-carboxylate
- 2-Methoxyethyl 2-methyl-5-((methylsulfonyl)oxy)benzofuran-3-carboxylate
- 2-Methoxyethyl 5-((3-bromobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate
Uniqueness
2-Methoxyethyl 2-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate is unique due to the presence of the nitrobenzoyl group, which imparts distinct chemical and biological properties. This compound’s specific combination of functional groups and structural features makes it a valuable candidate for various research and industrial applications.
Properties
IUPAC Name |
2-methoxyethyl 2-methyl-5-(3-nitrobenzoyl)oxy-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO8/c1-12-18(20(23)27-9-8-26-2)16-11-15(6-7-17(16)28-12)29-19(22)13-4-3-5-14(10-13)21(24)25/h3-7,10-11H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHLGIJMADJAFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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